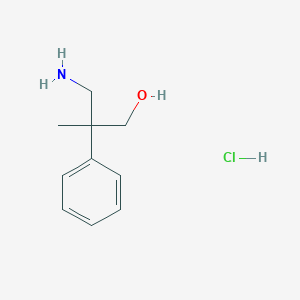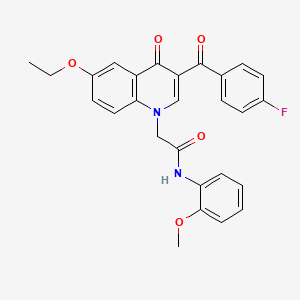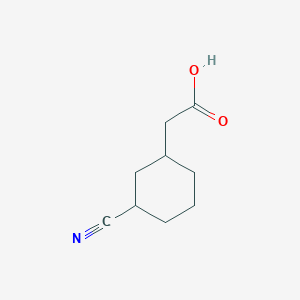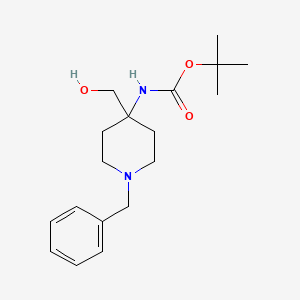![molecular formula C9H15F3N2O3 B2547804 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate CAS No. 1197808-29-9](/img/structure/B2547804.png)
2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate, also known as TFMOC, is a chemical compound that has gained attention in scientific research due to its unique properties. TFMOC is a carbamate derivative that contains a trifluoroethyl group, which makes it an important compound for the study of chemical reactions and biological processes.
Aplicaciones Científicas De Investigación
Fluorination Agents and Their Stability
Aminodifluorosulfinium salts, including derivatives similar in structure to 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate, have been identified as selective fluorination reagents. Their enhanced thermal stability and ease of handling make them superior to traditional reagents like DAST and Deoxo-Fluor. These reagents are employed in the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides, showcasing a broad application in organic synthesis due to their selectivity and reduced production of side products (L’Heureux et al., 2010).
Synthesis of Fluoroalkylated Compounds
The synthesis and structural analysis of compounds with fluoroalkyl groups demonstrate the utility of fluorination in modifying the physical and chemical properties of molecules. These compounds are often intermediates in the development of pharmacologically active molecules or materials with unique properties. The inclusion of morpholine and fluoroalkyl groups indicates the versatility of fluorinated compounds in chemical synthesis and materials science (Pryadeina et al., 2007).
Electroluminescent Materials
Carbazole derivatives, potentially including structures akin to 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate, have been explored for their electroluminescent properties. These materials are significant for the development of light-emitting diodes (LEDs) and other optical devices. The incorporation of fluorinated and morpholine groups can affect the electronic properties and stability of these materials, thus enhancing their performance in electroluminescent applications (Thomas et al., 2001).
Ionic Liquids and Electrolytes
Morpholinium-based ionic liquids, similar in structure to the compound of interest, have been investigated for use as electrolytes in electrochemical double layer capacitors (EDLCs). These studies highlight the importance of morpholine derivatives in creating high-performance electrolytes for energy storage technologies. The unique properties of these ionic liquids, such as conductivity and electrochemical stability, are crucial for the development of advanced EDLCs (Galiński & Stępniak, 2009).
Neurokinin-1 Receptor Antagonists
Compounds containing morpholine and fluoroalkyl groups have been evaluated for their potential as neurokinin-1 receptor antagonists. This research underscores the therapeutic relevance of such structures in addressing conditions related to the neurokinin-1 receptor, demonstrating the intersection of organic synthesis and pharmacological application (Harrison et al., 2001).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c10-9(11,12)7-17-8(15)13-1-2-14-3-5-16-6-4-14/h1-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJFDMLDNLGGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)
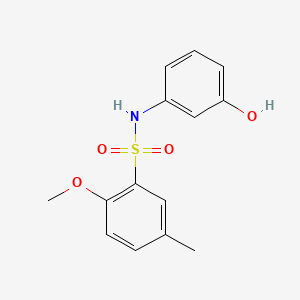

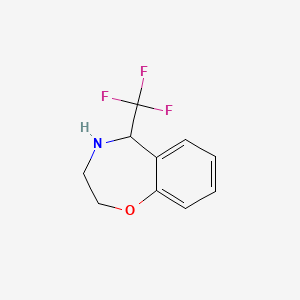
![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)
